molecular formula C13H22Cl2N2O2 B3025336 2,7-Diamino-2-phenylheptanoic acid dihydrochloride CAS No. 1177328-53-8

2,7-Diamino-2-phenylheptanoic acid dihydrochloride

Cat. No.: B3025336
CAS No.: 1177328-53-8
M. Wt: 309.2 g/mol
InChI Key: CZLYZZNEESOBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diamino-2-phenylheptanoic acid dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O2.

Scientific Research Applications

2,7-Diamino-2-phenylheptanoic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diamino-2-phenylheptanoic acid dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include the following steps:

    Formation of the Heptanoic Acid Backbone: This step involves the synthesis of the heptanoic acid backbone through a series of reactions, such as alkylation and oxidation.

    Introduction of Amino Groups: Amino groups are introduced at the 2 and 7 positions of the heptanoic acid backbone through nucleophilic substitution reactions.

    Phenyl Group Addition: The phenyl group is added to the 2 position of the heptanoic acid backbone through a Friedel-Crafts acylation reaction.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures to produce the compound in large quantities. This typically includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-2-phenylheptanoic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 2,7-Diamino-2-phenylheptanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,7-Diamino-2-phenylheptanoic acid dihydrochloride can be compared with other similar compounds, such as:

    2,7-Diaminoheptanoic acid: Lacks the phenyl group, which may affect its chemical and biological properties.

    2,7-Diamino-2-phenylhexanoic acid: Differs in the length of the carbon chain, which can influence its reactivity and interactions.

    2,7-Diamino-2-phenylheptanoic acid: Without the dihydrochloride salt form, which may impact its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2,7-diamino-2-phenylheptanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c14-10-6-2-5-9-13(15,12(16)17)11-7-3-1-4-8-11;;/h1,3-4,7-8H,2,5-6,9-10,14-15H2,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLYZZNEESOBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCCCN)(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diamino-2-phenylheptanoic acid dihydrochloride
Reactant of Route 2
2,7-Diamino-2-phenylheptanoic acid dihydrochloride
Reactant of Route 3
2,7-Diamino-2-phenylheptanoic acid dihydrochloride
Reactant of Route 4
2,7-Diamino-2-phenylheptanoic acid dihydrochloride
Reactant of Route 5
2,7-Diamino-2-phenylheptanoic acid dihydrochloride
Reactant of Route 6
2,7-Diamino-2-phenylheptanoic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.